molecular formula C20H13F4N3O B11079566 3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11079566
M. Wt: 387.3 g/mol
InChI Key: MIAYQNNFUSFDBP-UHFFFAOYSA-N
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Description

2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER is a complex organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

The synthesis of 2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-fluorobenzyl chloride with 4-(6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage .

Chemical Reactions Analysis

2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER can be compared with other triazolopyridine derivatives such as:

The uniqueness of 2-FLUOROBENZYL {4-[6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]PHENYL} ETHER lies in its specific structural features and the presence of both fluorobenzyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H13F4N3O

Molecular Weight

387.3 g/mol

IUPAC Name

3-[4-[(2-fluorophenyl)methoxy]phenyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C20H13F4N3O/c21-17-4-2-1-3-14(17)12-28-16-8-5-13(6-9-16)19-26-25-18-10-7-15(11-27(18)19)20(22,23)24/h1-11H,12H2

InChI Key

MIAYQNNFUSFDBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NN=C4N3C=C(C=C4)C(F)(F)F)F

Origin of Product

United States

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